molecular formula C20H14Cl2N4O3 B2829476 (E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941946-52-7

(E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2829476
CAS No.: 941946-52-7
M. Wt: 429.26
InChI Key: RSWAYAGOCKGKLE-XIEYBQDHSA-N
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Description

(E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound that features a quinazolinone core, a dichlorophenyl group, and a furan-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the quinazolinone core with furan-2-ylmethyl halides under basic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with isocyanates to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Furanones and quinazolinone derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

(E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Research: It is used as a tool compound to study the biological pathways involving quinazolinone derivatives.

    Industrial Applications: It can be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one share a similar core structure.

    Dichlorophenyl Compounds: Compounds like 3,4-dichlorophenyl isocyanate have similar substituent groups.

    Furan-2-ylmethyl Compounds: Compounds such as furan-2-ylmethylamine share the furan moiety.

Uniqueness

(E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is unique due to its combination of a quinazolinone core, a dichlorophenyl group, and a furan-2-ylmethyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

941946-52-7

Molecular Formula

C20H14Cl2N4O3

Molecular Weight

429.26

IUPAC Name

1-(3,4-dichlorophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C20H14Cl2N4O3/c21-15-8-7-12(10-16(15)22)23-19(27)25-18-14-5-1-2-6-17(14)24-20(28)26(18)11-13-4-3-9-29-13/h1-10H,11H2,(H2,23,25,27)

InChI Key

RSWAYAGOCKGKLE-XIEYBQDHSA-N

SMILES

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CO3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl

solubility

not available

Origin of Product

United States

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